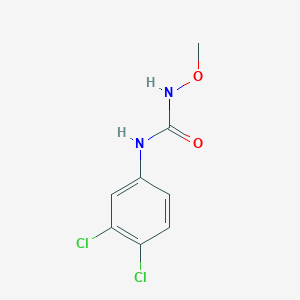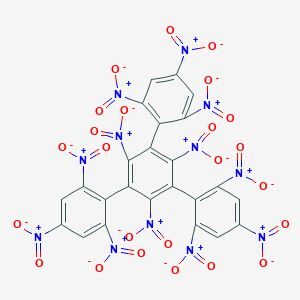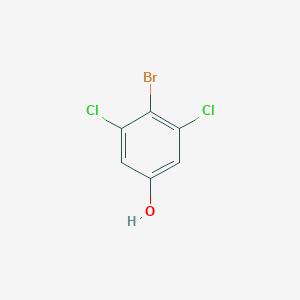
N-(3-Fluorobenzyl)-4-methylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Fluorobenzyl)-4-methylaniline, also known as 3-Fluoro-4-methylaniline, is a chemical compound that belongs to the family of anilines. It is widely used in scientific research due to its unique properties and potential applications.
Wirkmechanismus
The exact mechanism of action of N-(3-Fluorobenzyl)-4-methylaniline is not fully understood. However, it is believed that the compound acts as a substrate for enzymes such as cytochrome P450 and undergoes metabolic activation to form reactive intermediates that can interact with cellular macromolecules such as DNA and proteins.
Biochemical and Physiological Effects:
N-(3-Fluorobenzyl)-4-methylaniline has been shown to have various biochemical and physiological effects. It has been shown to induce oxidative stress and DNA damage in human liver cells. It has also been shown to inhibit the growth of cancer cells in vitro. However, the exact mechanism of these effects is not fully understood and requires further research.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-Fluorobenzyl)-4-methylaniline has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in good yields. It is also relatively stable and can be stored for extended periods without significant degradation. However, the compound has several limitations as well. It is toxic and can cause harm if not handled properly. It is also relatively expensive and may not be readily available in some laboratories.
Zukünftige Richtungen
There are several future directions for the research of N-(3-Fluorobenzyl)-4-methylaniline. One potential direction is to investigate its potential as a therapeutic agent for the treatment of cancer. Another potential direction is to investigate its potential as a probe for the study of cytochrome P450 enzymes. Additionally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of the compound.
Conclusion:
In conclusion, N-(3-Fluorobenzyl)-4-methylaniline is a unique and versatile compound that has potential applications in various scientific research fields. Its synthesis method is relatively simple, and it has been used in various scientific research applications. However, further research is needed to fully understand its mechanism of action and potential applications.
Synthesemethoden
The synthesis of N-(3-Fluorobenzyl)-4-methylaniline involves the reaction of 3-fluorobenzyl chloride with 4-methylaniline in the presence of a base such as potassium carbonate. The reaction takes place at a temperature of around 100°C and yields the desired product in good yields. The synthesis method is relatively simple and can be carried out in a laboratory setting with ease.
Wissenschaftliche Forschungsanwendungen
N-(3-Fluorobenzyl)-4-methylaniline has been used in various scientific research applications. It has been used as a precursor in the synthesis of other compounds such as 3-fluoro-4-methylbenzoic acid, 4-methyl-3-fluorobenzaldehyde, and 4-methyl-3-fluorobenzoic acid. It has also been used as a reagent in the synthesis of other compounds such as 3-fluoro-4-methylbenzonitrile, 3-fluoro-4-methylbenzaldehyde, and 3-fluoro-4-methylbenzoic acid.
Eigenschaften
IUPAC Name |
N-[(3-fluorophenyl)methyl]-4-methylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN/c1-11-5-7-14(8-6-11)16-10-12-3-2-4-13(15)9-12/h2-9,16H,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRRGYCBJARDSJP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCC2=CC(=CC=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Tert-butyl 4-[2-(4-nitrophenyl)ethyl]piperazine-1-carboxylate](/img/structure/B173986.png)







